molecular formula C26H18Cl2N2O B11980915 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-48-2

5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11980915
CAS No.: 303060-48-2
M. Wt: 445.3 g/mol
InChI Key: JPGWIEFVJMRKKX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic framework. Its structure includes:

  • Position 5: 2,4-Dichlorophenyl group (electron-withdrawing substituents).
  • Position 2: 2-Naphthyl group (bulky aromatic substituent).

Properties

CAS No.

303060-48-2

Molecular Formula

C26H18Cl2N2O

Molecular Weight

445.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18Cl2N2O/c27-19-11-12-20(22(28)14-19)26-30-24(21-7-3-4-8-25(21)31-26)15-23(29-30)18-10-9-16-5-1-2-6-17(16)13-18/h1-14,24,26H,15H2

InChI Key

JPGWIEFVJMRKKX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and 2-naphthyl derivatives. The key steps may involve:

    Cyclization reactions: Formation of the pyrazolo[1,5-c][1,3]benzoxazine ring system.

    Substitution reactions: Introduction of the 2,4-dichlorophenyl and 2-naphthyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can introduce different substituents to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more electron-deficient compound, while reduction could result in a more electron-rich derivative.

Scientific Research Applications

Chemistry

    Material Science: Potential use in the development of new materials with unique electronic properties.

    Catalysis: Possible applications as a catalyst in organic reactions.

Biology

    Medicinal Chemistry: Investigation into its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic compound.

Industry

    Polymer Science: Use in the synthesis of novel polymers with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal Transduction: Modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences electronic properties and steric bulk. Key analogs include:

Compound Name Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference ID
Main compound 2,4-Dichlorophenyl ~C₂₇H₁₇Cl₂N₂O ~463.3 Enhanced electron-withdrawing effects; potential for improved receptor binding .
5-(3-Bromophenyl) analog 3-Bromophenyl C₂₆H₁₉BrN₂O 455.355 Bromine increases steric bulk and polarizability compared to chlorine .
9-Chloro-5-(2,4-dichlorophenyl) analog 2,4-Dichlorophenyl + 9-Cl C₂₂H₁₄Cl₃FN₂O 447.717 Additional chlorine at position 9 may enhance halogen bonding but reduce solubility .
5-Cyclohexyl analog Cyclohexyl C₂₈H₂₇N₂O ~407.5 Aliphatic substituent reduces aromatic stacking potential; improves lipophilicity .

Substituent Variations at Position 2

The 2-naphthyl group in the main compound is compared to smaller or functionalized aromatic substituents:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference ID
Main compound 2-Naphthyl ~C₂₇H₁₇Cl₂N₂O ~463.3 Bulky naphthyl group enhances π-π interactions; may reduce aqueous solubility .
5-(3-Nitrophenyl)-2-phenyl analog Phenyl C₂₃H₁₆N₃O₃ ~382.4 Nitro group introduces strong electron-withdrawing effects; phenyl reduces steric bulk .
2-(4-Fluorophenyl) analog 4-Fluorophenyl C₂₃H₁₆ClFN₂O ~408.8 Fluorine improves metabolic stability and membrane permeability .
2-(4-Methoxyphenyl) analog 4-Methoxyphenyl C₂₃H₁₇BrCl₂N₂O₂ 504.203 Methoxy group enhances solubility but may reduce receptor affinity .

Structural and Physicochemical Trends

Solubility and Lipophilicity

  • Main Compound : The 2-naphthyl group contributes to high lipophilicity (logP > 5), reducing aqueous solubility but enhancing blood-brain barrier penetration .
  • Phenyl vs. Naphthyl : Replacing 2-naphthyl with phenyl (e.g., ) lowers molecular weight (~382 vs. ~463 g/mol) and improves solubility .
  • Halogen Effects : Dichlorophenyl and bromophenyl analogs exhibit higher logP values compared to cyclohexyl or methoxy derivatives .

Biological Activity

5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory, antimicrobial, and antinociceptive activities.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C26H18Cl2N2O
  • Molecular Weight : 445.352 g/mol
  • Structural Features : The compound consists of a pyrazolo-benzoxazine framework with dichlorophenyl and naphthyl substituents which contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds in the benzoxazolinone family demonstrated inhibition of pro-inflammatory cytokines such as TNF-α with significant efficacy (up to 65% inhibition) at varying time intervals post-treatment .
  • Mechanism of Action : These compounds often work by inhibiting key inflammatory pathways, potentially through interactions with specific amino acids in inflammatory mediators .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Activity Against Pathogens : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain thiadiazole derivatives exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans .
  • Minimum Inhibitory Concentration (MIC) : Reports suggest that the MIC values for related compounds can be as low as 15.62 µg/mL against various pathogens .

Antinociceptive Activity

The analgesic properties of the compound are noteworthy:

  • Experimental Models : Studies employing acetic acid-induced writhing tests have shown that derivatives can provide significant pain relief comparable to standard analgesics .
  • Mechanism Insights : The antinociceptive effect may be attributed to the modulation of pain pathways involving central and peripheral mechanisms .

Case Studies and Research Findings

Several case studies highlight the biological activity of similar compounds:

StudyCompoundActivityFindings
Benzoxazolinone derivativesAnti-inflammatoryInhibition of TNF-α by 51.44%
Thiadiazole derivativesAntimicrobialEffective against Staphylococcus aureus (MIC 15.62 µg/mL)
Pyrazole derivativesAntinociceptiveSignificant reduction in writhing response

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